2-(4-Acetylamino-benzenesulfonylamino)-3-methyl-butyric acid
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Overview
Description
2-(4-Acetylamino-benzenesulfonylamino)-3-methyl-butyric acid is an organic compound that features both sulfonamide and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylamino-benzenesulfonylamino)-3-methyl-butyric acid typically involves the reaction of 4-acetylamino-benzenesulfonyl chloride with 3-methyl-butyric acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetylamino-benzenesulfonylamino)-3-methyl-butyric acid can undergo various types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The acetylamino group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2-(4-Acetylamino-benzenesulfonylamino)-3-methyl-butyric acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Acetylamino-benzenesulfonylamino)-3-methyl-butyric acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Acetamidobenzenesulfonyl azide: Similar structure but contains an azide group instead of a carboxylic acid.
N-acetylsulfanilyl chloride: Contains a sulfonyl chloride group instead of a sulfonamide group.
Uniqueness
2-(4-Acetylamino-benzenesulfonylamino)-3-methyl-butyric acid is unique due to its combination of sulfonamide and carboxylic acid functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-[(4-acetamidophenyl)sulfonylamino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-8(2)12(13(17)18)15-21(19,20)11-6-4-10(5-7-11)14-9(3)16/h4-8,12,15H,1-3H3,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOOEHVNCNKAPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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